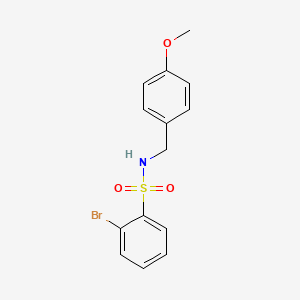

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

CAS No.:

Cat. No.: VC17905135

Molecular Formula: C14H14BrNO3S

Molecular Weight: 356.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14BrNO3S |

|---|---|

| Molecular Weight | 356.24 g/mol |

| IUPAC Name | 2-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C14H14BrNO3S/c1-19-12-8-6-11(7-9-12)10-16-20(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |

| Standard InChI Key | OAULOUZAWYTKAF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br |

Introduction

Synthesis and Chemical Properties

Laboratory-Scale Synthesis

The synthesis of 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide involves a two-step protocol:

-

Sulfonylation: 2-Bromobenzenesulfonyl chloride reacts with 4-methoxybenzylamine in dichloromethane under basic conditions (e.g., triethylamine) at room temperature.

-

Purification: The crude product is isolated via recrystallization or column chromatography, yielding a pure compound with >90% efficiency.

Reaction conditions are critical for optimizing yield. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while elevated temperatures (40–50°C) reduce reaction times.

Industrial Production

Scalable methods employ continuous flow reactors to improve efficiency and safety. Key parameters include:

-

Residence Time: 10–15 minutes.

-

Catalysts: Palladium-based catalysts for coupling reactions.

-

Solvent Recovery: Dichloromethane is recycled via distillation, minimizing waste.

Structural and Spectroscopic Characterization

Molecular Geometry

X-ray crystallography reveals an L-shaped conformation with a C–S–N–C torsion angle of −77.8°, stabilized by intramolecular C–H···O hydrogen bonds . The sulfonamide group adopts a trigonal planar geometry, facilitating interactions with biological targets .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3,300 cm⁻¹ (N–H stretch) and 1,280 cm⁻¹ (S=O asymmetric stretch).

-

¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 4.3 ppm (N–CH₂), and δ 3.8 ppm (O–CH₃) .

-

Mass Spectrometry: Molecular ion peak at m/z 356.24 (M⁺).

Biological Activities

Antimicrobial Efficacy

The compound inhibits bacterial dihydropteroate synthetase (DHPS), disrupting folate synthesis. Minimum inhibitory concentrations (MIC) against common pathogens are:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

Source:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Leukemia) | 12.45 |

| A549 (Lung Cancer) | 10.25 |

Mechanistic studies indicate caspase-3/7 activation and mitochondrial membrane depolarization .

Applications in Research

Organic Synthesis

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl derivatives. For example, palladium-catalyzed coupling with phenylboronic acid yields 2-phenyl-N-(4-methoxybenzyl)benzenesulfonamide, a precursor for kinase inhibitors .

Drug Discovery

Structural analogs exhibit carbonic anhydrase IX inhibition (Kᵢ = 8.2 nM), highlighting potential for anticancer therapeutics. Modifications at the methoxy group enhance blood-brain barrier permeability, relevant for neuroinflammatory targets .

Comparison with Related Compounds

Structural Analogues

-

4-Bromo-N-cyclohexylbenzenesulfonamide: Lacks the methoxybenzyl group, reducing antibacterial potency (MIC >10 mg/mL) .

-

2-Bromo-4-methylbenzaldehyde: Absence of sulfonamide moiety eliminates enzyme inhibition .

Functional Group Contributions

-

Bromine Atom: Enhances electrophilicity for nucleophilic substitutions.

-

Methoxybenzyl Group: Improves lipid solubility (logP = 5.05), aiding cellular uptake .

Future Directions

Mechanistic Studies

Elucidating interactions with DHPS and carbonic anhydrase isoforms via cryo-EM and molecular docking is prioritized .

Synthetic Optimization

Developing enantioselective routes using chiral auxiliaries could yield stereoisomers with enhanced bioactivity.

Preclinical Development

Toxicity profiling in murine models is essential to advance lead candidates into clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume